N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide is a complex organic compound that features both benzofuran and bromofuran moieties Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring, while bromofuran is a furan ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran moiety, which can be achieved through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions. The bromofuran moiety can be synthesized by brominating furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
The final step involves coupling the benzofuran and bromofuran moieties through an amide bond formation. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromofuran moiety can be reduced to furan using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: Furan.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The bromofuran moiety could enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a fused benzene and furan ring, known for its antimicrobial and anticancer properties.
Bromofuran: A furan ring substituted with a bromine atom, used in various organic synthesis reactions.
N-(1-(benzofuran-2-yl)propan-2-yl)-2-chlorobenzamide: A similar compound with a chlorine atom instead of a bromine atom, used in medicinal chemistry research.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide is unique due to the combination of benzofuran and bromofuran moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10(18-16(19)14-6-7-15(17)21-14)8-12-9-11-4-2-3-5-13(11)20-12/h2-7,9-10H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSARCBAHOVLAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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